molecular formula C6H3N3O2 B1345618 5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione CAS No. 4933-19-1

5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione

Cat. No. B1345618
CAS RN: 4933-19-1
M. Wt: 149.11 g/mol
InChI Key: UGAIORBQCJKREN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods for synthesizing derivatives of 5H-Pyrrolo[3,4-b]pyrazine have been reported. One approach involves a catalyst-free, tandem hydroamination-aromatic substitution sequence, which yields moderate to high yields of the desired products . Another method describes the regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts using gold(I)-catalyzed annulation . Additionally, peptidomimetics based on 5H-pyrrolo[3,4-b]pyrazine were synthesized starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine, demonstrating the versatility of this scaffold in drug design .

Molecular Structure Analysis

The molecular structure of 5H-Pyrrolo[3,4-b]pyrazine derivatives is characterized by a bicyclic system containing nitrogen atoms, which significantly influences their electronic properties. For instance, the synthesis of ultrahighly electron-deficient pyrrolo[3,4-d]pyridazine-5,7-dione derivatives has been achieved through an inverse electron demand Diels-Alder reaction, highlighting the reactivity of the pyrrolopyrazine core .

Chemical Reactions Analysis

The reactivity of 5H-Pyrrolo[3,4-b]pyrazine derivatives has been explored in various chemical reactions. For example, a switchable synthesis of pyrroles and pyrazines has been reported using a Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, providing evidence for the formation of different cyclic structures depending on the reaction conditions . Palladium-catalyzed heteroannulation has also been used to synthesize 6-substituted-5H-pyrrolo[2,3-b]pyrazines, demonstrating the utility of transition metal catalysis in constructing this framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5H-Pyrrolo[3,4-b]pyrazine derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing groups such as dicarbonitriles has been shown to yield 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles with good-to-high yields, indicating the potential for tuning the electronic properties of these compounds . Moreover, the synthesis and characterization of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its derivatives have been described, with an emphasis on their potential therapeutic applications .

Scientific Research Applications

Synthesis and Chemical Properties

5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its derivatives have been a focus in the field of chemical synthesis. Saraswat and Pandey (2017) explored the synthesis and characterization of derivatives of this compound, showcasing their potential in therapeutic applications (Saraswat & Pandey, 2017). Additionally, Algi et al. (2017) synthesized chemiluminescent compounds using a similar molecular scaffold, indicating the potential for applications in areas like bioimaging and sensors (Algi et al., 2017).

Organic Electronics and Polymer Science

The realm of organic electronics has also benefited from research on this compound. Hong et al. (2013) developed conjugated polymers containing a related molecular structure, demonstrating their use in organic thin-film transistors with promising ambipolar transport properties (Hong et al., 2013). This indicates potential for advancements in the field of flexible and lightweight electronic devices.

Structural and Mechanistic Studies

Chung et al. (2021) conducted a study on the structural identification between Phthalazine-1,4-Diones and N-Aminophthalimides using 5H-Pyrrolo[3,4-b]pyrazine derivatives. Their work contributes to the understanding of nitrogen cyclization and tautomerization, which are fundamental reactions in organic chemistry (Chung et al., 2021).

Antiviral Research

In the field of medicinal chemistry, Rashan et al. (1989) synthesized a compound based on 5H-Pyrrolo[3,4-b]pyrazine and evaluated its antiviral activity against influenza viruses (Rashan et al., 1989). This research opens avenues for the development of new antiviral agents.

Future Directions

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

pyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAIORBQCJKREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197771
Record name 2,3-Pyrazinedicarboximide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione

CAS RN

4933-19-1
Record name 5H-Pyrrolo(3,4-b)pyrazine, 5,7(6H)-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004933191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Pyrazinedicarboximide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SA Abdel Razeq, SM Soliman… - JPC-Journal of Planar …, 2018 - akjournals.com
Two novel, sensitive, and selective stability-indicating chromatographic methods were described for the analysis of zopiclone (ZOP) in the presence of its degradation products, namely, …
Number of citations: 5 akjournals.com
S Kumar, A Kumar, N Kumar, P Roy… - Journal of Heterocyclic …, 2016 - Wiley Online Library
Cis‐cyclohexane1,2‐dicarboxylic acid (1a), phthalic acid (1b), and pyrazine 2,3‐ dicarboxylic acid (1c) on grinding with hydrazine hydrate (2a) gave 2‐aminohexahydro‐1H‐isoindole‐1…
Number of citations: 2 onlinelibrary.wiley.com
ML Keshtov, SA Kuklin, DY Godovsky… - Journal of Polymer …, 2016 - Wiley Online Library
A novel D–A 1 –D–A 2 copolymer denoted as P1 containing two electron withdrawing units based on benzothiadiazole (BT) and 9‐(2‐octyldodecyl)−8H‐pyrrolo[3,4‐b] bisthieno[2,3‐f:3…
Number of citations: 11 onlinelibrary.wiley.com
WS Hamama, MA Berghot, EA Baz… - Archiv der …, 2011 - Wiley Online Library
3‐Acetylcoumarin (1) was utilized as a key intermediate for the synthesis of 2‐aminothiazole derivative 3 via bromination of 1 to afford acetylbromide 2 followed by treatment with …
Number of citations: 39 onlinelibrary.wiley.com
ML Keshtov, SA Kuklin, FC Chen, AR Khokhlov… - Organic …, 2015 - Elsevier
We report the synthesis, characterization and photovoltaic properties of bulk heterojunction polymer solar cells of new donor–acceptor conjugated copolymers P(PTQD-Th) and P(PTQD-…
Number of citations: 5 www.sciencedirect.com
AN Ayyash, KA Juwair, OG Najeeb… - Egyptian Journal of …, 2021 - journals.ekb.eg
A series of novel derivatives of 7,7'-(1,4-phenylene) bis [(5-substitutedphenyl-1,3,4-oxadiazol-2-yl)-amino (7,8-dihydropyrazino[2,3-e][1,3]oxazepine-5,9-dione)], 3a-d and 7,7'-(1,4-…
Number of citations: 7 journals.ekb.eg
Y Hu, Y Zhang, W Han, J Li, X Pu, D Wu, Z Bin… - Chemical Engineering …, 2022 - Elsevier
The strategy to develop orange–red thermally activated delayed fluorescent (TADF) materials for high-performance organic light-emitting diodes (OLEDs) with both high maximum …
Number of citations: 18 www.sciencedirect.com
AS El-Azab, AM Alanazi, NI Abdel-Aziz… - Medicinal Chemistry …, 2013 - Springer
Carboxylic acid imides 1–26 have been synthesized and screened for their antibacterial against gram-positive and gram-negative organisms and their antitumor activity against 60 …
Number of citations: 33 link.springer.com
M Chiurato, R Boulahjar, S Routier, Y Troin… - Tetrahedron, 2010 - Elsevier
In this paper, we described the preparation of fused (Het)Aryltetrahydroindolizinones via N-acyl iminium intermediates. Two different routes were also explored to achieve the synthesis. …
Number of citations: 27 www.sciencedirect.com
VA Azov, A Schlegel, F Diederich - Bulletin of the Chemical Society of …, 2006 - journal.csj.jp
We report the synthesis and investigation of the vase–kite conformational switching of bridged calix[4]resorcinarene-based cavitands bearing iodo or ethynyl substituents on the upper …
Number of citations: 34 www.journal.csj.jp

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